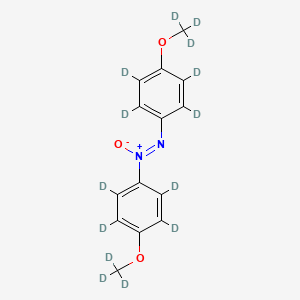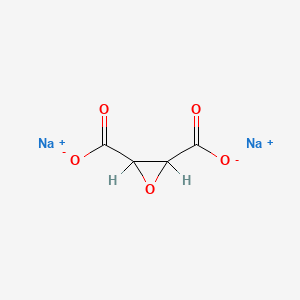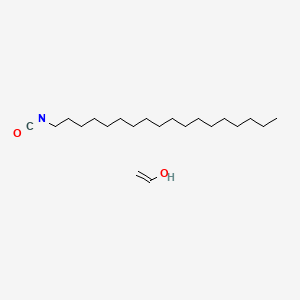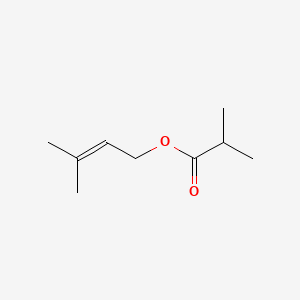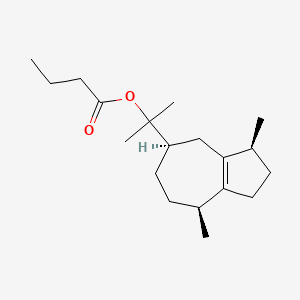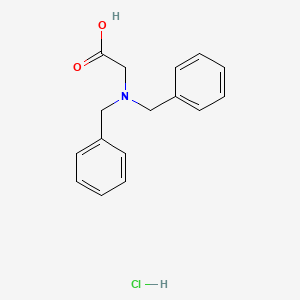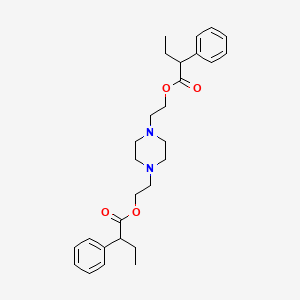
2,2'-((1,1'-联苯)-4,4'-二基双(氧))双乙醇
描述
“2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol” is a complex organic compound. It contains a total of 39 bonds, including 21 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, stilbene-based bisphenols were synthesized from p-coumaric, ferulic, and sinapic acid using a high-yielding two-step approach . Another method involved the Pd (II)-catalyzed, tBuOOH-oxidized, and hydroxyl-directed C (sp2)–H hydroxylation of [1,1’-biphenyl]-2-ols .Molecular Structure Analysis
The molecular structure of “2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol” is complex. It includes an (ONNO) motif of the two phenolic oxygen atoms and two azomethine nitrogen atoms . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, similar to the structure in “2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol”, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .科学研究应用
晶体学与材料科学
该化合物已被用于晶体学研究镍(II)配合物的晶体结构 。详细的晶体学分析有助于理解分子几何形状和电子分布,这对于设计具有特定性质的材料至关重要。 在材料科学中,它作为一种前体用于创建配位聚合物,在催化、气体储存和分离技术中具有潜在应用 .
光电子学
该化合物的衍生物已被合成用于光电子器件。 联苯基团的存在可以显着增强有机太阳能电池 (OSC)、有机发光二极管 (OLED) 等类似器件中使用的染料的光伏特性 。这是由于该化合物能够提高电子给体能力并拓宽吸收范围。
环境科学
在环境科学中,该化合物的衍生物,如对苯二酚双(2-羟乙基)醚,用作聚氨酯弹性体的链增长剂。 这些弹性体表现出改善的拉伸强度、硬度和回弹性,这些是工业应用(如涂层和密封剂)的重要特性,有助于环境保护 .
分析化学
该化合物参与了聚合物(如聚醋酸乙烯酯和聚丙烯酸)的合成,在其中它充当丙烯酸单体的聚合抑制剂。 它也用作酯化抑制剂,这在需要精确控制反应条件的分析程序中很重要 .
生物化学
在生物化学中,该化合物已被用于从羟基肉桂酸合成可持续的双酚。 这些双酚对于开发更可持续的聚合物至关重要,这与绿色化学和生物基材料发展的目标相一致 .
药理学
该化合物的衍生物已被探索其在药理学中的潜力。 例如,它作为对称芳香二醇链增长剂的作用可以增强聚氨酯弹性体的刚性和热稳定性,而不会产生毒性或刺激,这对于假肢和医疗器械涂层等医疗应用有利 .
新型化合物的合成
使用该化合物,已经开发出一种通过 [1,1'-联苯]-2-醇的直接 C(sp2)–H 羟基化合成多种取代的 2,2'-联苯的新方法。 该过程对于创建可能在药物化学和药物开发中具有各种应用的新分子具有重要意义 .
作用机制
Target of Action
It is known as an aromatic diol chain extender (hqee) and is commonly used in the production of polyurethane elastomers . It has good compatibility with MDI (Methylene diphenyl diisocyanate), a common isocyanate used in polyurethane production .
Mode of Action
The compound interacts with its targets by extending the chains of polymers, specifically polyurethanes . This interaction significantly improves the tensile strength, hardness, and rebound properties of the products .
Result of Action
The primary result of the action of this compound is the production of more robust, resilient polyurethane products . By extending the chains of the polymers, it enhances the physical properties of the materials, making them more suitable for various applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the polymerization process can affect the effectiveness of the chain extension . Additionally, the presence of other substances in the reaction mixture can also impact the compound’s performance .
生化分析
Biochemical Properties
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, particularly at the benzylic position, where it can undergo free radical bromination and nucleophilic substitution . The compound’s biphenyl structure allows it to engage in resonance stabilization, which can affect its reactivity and interaction with other molecules.
Cellular Effects
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, its impact on gene expression can alter the production of proteins and enzymes, further influencing cellular activities.
Molecular Mechanism
At the molecular level, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biphenyl core allows it to engage in resonance stabilization, which can enhance its binding affinity to specific enzymes and proteins . This interaction can lead to the inhibition or activation of enzymatic activity, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in gene expression and enzyme activity . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s biphenyl structure allows it to participate in oxidation-reduction reactions, influencing metabolic flux and the levels of specific metabolites . Its interaction with enzymes can modulate their activity, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s biphenyl core and ethoxy substituents play a role in determining its transport and distribution properties.
Subcellular Localization
The subcellular localization of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHBHOYULRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175203 | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20994-26-7 | |
| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20994-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU252KTJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

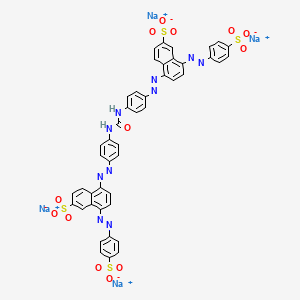

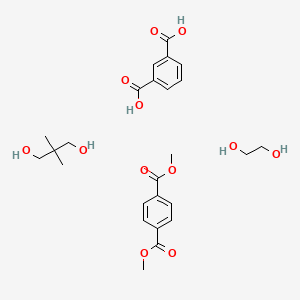
![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)
